7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one
Description
Significance of 2H-Chromen-2-one Derivatives in Chemical Research
Derivatives of 2H-chromen-2-one, commonly known as coumarins, are of great interest to the scientific community due to their wide range of biological activities and versatile applications. ekb.egresearchgate.net These compounds are a privileged scaffold in medicinal chemistry, meaning their molecular structure is frequently found in biologically active compounds. nih.gov
The significance of coumarin (B35378) derivatives stems from their diverse pharmacological properties, which include anticoagulant, anti-inflammatory, antioxidant, antibacterial, antifungal, and antiviral activities. nih.govnih.gov Furthermore, many coumarin-based compounds have been investigated for their potential as anticancer agents. nih.govresearchgate.net The conjugated double ring system of the coumarin core allows for various chemical modifications, leading to a large number of derivatives with distinct biological profiles. nih.govresearchgate.net Beyond medicinal chemistry, coumarins are also utilized as fluorescent probes in biological imaging and as intermediates in the synthesis of other complex organic molecules. evitachem.com
Structural Classification and Nomenclature of the Compound within the Chromen-2-one Family
The compound 7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one can be classified as a simple coumarin derivative. The classification of coumarins is based on the nature and position of the substituents on the benzopyrone core. researchgate.net
Nomenclature Breakdown:
2H-chromen-2-one: This is the systematic IUPAC name for the basic coumarin structure. wikipedia.orgnih.gov It indicates a bicyclic system with a benzene (B151609) ring fused to a pyran ring containing a ketone group at position 2.
4-propyl: This signifies a three-carbon alkyl chain attached to the 4th carbon of the chromen-2-one ring.
7-[(2-oxocyclohexyl)oxy]: This indicates an ether linkage at the 7th position, where the oxygen is connected to a cyclohexanone (B45756) ring at its 2nd position.
Based on its structure, this compound falls into the category of simple coumarins, which are characterized by various substitutions on the benzopyrone nucleus. Other major classes of coumarins include furanocoumarins and pyranocoumarins, where additional heterocyclic rings are fused to the coumarin core. gyanvihar.orgresearchgate.net
Historical Context of Related Chromen-2-one Research
The history of coumarin research dates back to the early 19th century. nih.gov
1820: Coumarin was first isolated from tonka beans by A. Vogel. wikipedia.orggyanvihar.orgmdpi.com
1868: The first synthesis of coumarin was achieved by the English chemist William Henry Perkin, a significant milestone in organic chemistry. wikipedia.orgmdpi.com
The discovery of the anticoagulant properties of dicoumarol, a naturally occurring biscoumarin, in the 1940s marked a pivotal moment in coumarin research. This led to the development of warfarin (B611796) and other related anticoagulant drugs, which are still in clinical use today. wikipedia.org This discovery spurred extensive research into the synthesis and biological evaluation of a vast number of coumarin derivatives.
Overview of Research Trajectories for Coumarin-Based Compounds
Current research on coumarin-based compounds is highly active and follows several key trajectories. nih.gov The versatility of the coumarin scaffold allows for the design and synthesis of new derivatives with tailored properties. mdpi.com
One major area of focus is the development of novel therapeutic agents. Researchers are actively exploring coumarin derivatives as potential anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. nih.govnih.govmdpi.com The design of hybrid molecules, where the coumarin scaffold is combined with other pharmacologically active moieties, is a particularly promising strategy. mdpi.com
Another significant research trajectory involves the application of coumarins in materials science and diagnostics. Their inherent fluorescent properties make them ideal candidates for the development of chemosensors for detecting metal ions and biologically important molecules. mdpi.com Furthermore, coumarins are being investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices.
Table of Research Trajectories for Coumarin-Based Compounds
| Research Area | Focus | Key Applications |
|---|---|---|
| Medicinal Chemistry | Synthesis of new derivatives with enhanced biological activity. | Anticancer, anti-inflammatory, anticoagulant, antimicrobial, and neuroprotective drugs. |
| Diagnostics | Development of fluorescent probes and sensors. | Detection of metal ions, reactive oxygen species, and other biomolecules. |
| Materials Science | Exploration of photophysical and electronic properties. | Organic light-emitting diodes (OLEDs), solar cells, and fluorescent dyes. |
Structure
3D Structure
Properties
IUPAC Name |
7-(2-oxocyclohexyl)oxy-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-2-5-12-10-18(20)22-17-11-13(8-9-14(12)17)21-16-7-4-3-6-15(16)19/h8-11,16H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNJXUSTDJYYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387375 | |
| Record name | 2H-1-Benzopyran-2-one, 7-[(2-oxocyclohexyl)oxy]-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95184-94-4 | |
| Record name | 2H-1-Benzopyran-2-one, 7-[(2-oxocyclohexyl)oxy]-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 2 Oxocyclohexyl Oxy 4 Propyl 2h Chromen 2 One and Analogous Structures
Classical Condensation Reactions in Chromen-2-one Synthesis
The foundational methods for synthesizing the coumarin (B35378) ring system involve several name reactions that have been refined over decades. These reactions remain fundamental in organic synthesis for their reliability and versatility.
Pechmann Condensation Approaches
The Pechmann condensation is one of the most widely employed methods for coumarin synthesis. wikipedia.orgresearchgate.net It involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org For the synthesis of a 7-hydroxy-4-propylcoumarin intermediate, resorcinol (B1680541) (a 1,3-dihydroxybenzene) would serve as the phenol component, reacting with a β-ketoester like ethyl butyrylacetate.
The reaction is typically catalyzed by strong acids such as sulfuric acid, aluminum chloride, or trifluoroacetic acid. wikipedia.orgscienceinfo.com The mechanism initiates with a transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic attack (a Friedel-Crafts type acylation) of the activated carbonyl group onto the aromatic ring, ortho to the hydroxyl group. The final step is a dehydration to form the α,β-unsaturated lactone ring of the coumarin. wikipedia.org The use of resorcinol allows this reaction to proceed under milder conditions than simple phenols due to its activated nature. wikipedia.org
| Reactants | Catalyst | Product | Key Features |
|---|---|---|---|
| Phenol + β-Ketoester | Strong Acid (e.g., H₂SO₄, AlCl₃) | Substituted Coumarin | One-step synthesis; good yields for activated phenols. researchgate.netscienceinfo.com |
| Resorcinol + Ethyl Butyrylacetate | H₂SO₄ | 7-Hydroxy-4-propyl-2H-chromen-2-one | Forms the key intermediate for the target compound. |
Knoevenagel Condensation Strategies
The Knoevenagel condensation provides another robust route to coumarins. This method involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic ester or β-ketoester, in the presence of a weak base catalyst like piperidine (B6355638) or an amine. scienceinfo.combiomedres.us
To synthesize a 4-propyl substituted coumarin, the reaction would utilize 2,4-dihydroxybenzaldehyde (B120756) and a compound like diethyl propylmalonate. The base facilitates the formation of an enolate from the active methylene compound, which then attacks the aldehyde carbonyl. The subsequent steps involve a cyclization (intramolecular transesterification) and dehydration to yield the final coumarin product. youtube.com Various catalysts and conditions, including microwave irradiation and the use of L-proline, have been developed to improve yields and reaction times. biomedres.usaip.org
| Reactants | Catalyst | Product | Key Features |
|---|---|---|---|
| o-Hydroxybenzaldehyde + Active Methylene Compound | Weak Base (e.g., Piperidine) | Substituted Coumarin | Versatile for various substitutions; mild conditions. biomedres.usnih.gov |
| 2,4-Dihydroxybenzaldehyde + Diethyl Propylmalonate | Piperidine/Acetic Acid | 7-Hydroxy-4-propyl-2H-chromen-2-one | Builds the coumarin ring from an aldehyde precursor. |
Perkin and Reformatsky Reactions
The Perkin reaction was the first reported synthesis of coumarin itself, described in 1868. scienceinfo.comorganicreactions.org It involves the condensation of salicylaldehyde (B1680747) with an acid anhydride (B1165640) (like acetic anhydride) in the presence of the sodium salt of the corresponding carboxylic acid (e.g., sodium acetate). organicreactions.orggoogle.com While historically significant, its application for creating 4-substituted coumarins requires specifically substituted anhydrides, making other methods often more direct for this purpose.
The Reformatsky reaction utilizes an α-haloester and a carbonyl compound (aldehyde or ketone) in the presence of zinc metal. wisdomlib.org It has been applied to the synthesis of 3- or 4-substituted coumarins. researchgate.net For instance, reacting a salicylaldehyde derivative with an α-bromoester under Reformatsky conditions can lead to the formation of a β-hydroxy ester, which can then cyclize to the coumarin. cdnsciencepub.com However, this method can sometimes lead to unusual products or simple reduction of the aldehyde, depending on the specific substrates and conditions used. cdnsciencepub.comcdnsciencepub.com
Wittig Reactions and Variants
The Wittig reaction is a powerful tool for forming carbon-carbon double bonds by reacting a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone. wikipedia.orglibretexts.org This reaction can be adapted to synthesize coumarins, typically through an intramolecular Wittig reaction. The process would involve preparing a precursor that contains both a phosphonium (B103445) ylide and an ester group appropriately positioned on a phenolic backbone. Upon ylide formation, it can react with a carbonyl group within the same molecule to form the coumarin's heterocyclic ring. scienceinfo.comorganic-chemistry.org This approach offers excellent control over the double bond's position, which is a key advantage of the Wittig reaction. libretexts.org
Contemporary Synthetic Routes for Chromen-2-one Scaffolds
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental considerations. This has led to the development of streamlined procedures, such as one-pot reactions, for the synthesis of complex molecules like coumarins.
One-Pot Synthetic Procedures
One-pot syntheses combine multiple reaction steps into a single operation without isolating intermediates, thereby saving time, reagents, and reducing waste. nih.gov Many modern coumarin syntheses are designed as one-pot procedures, often leveraging classical reactions within a sequential, catalyzed process.
For example, a one-pot synthesis of 4-aryl coumarins has been developed using a palladium-catalyzed Heck reaction followed by an in-situ cyclization. researchgate.net Similarly, multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the product, are increasingly popular. A one-pot, three-component reaction involving an aldehyde, malononitrile, and an enolizable compound can yield functionalized 4H-chromenes, which are structurally related to coumarins. sharif.eduresearchgate.net These methods often employ novel catalysts, such as nanoparticles or supported ionic liquids, to achieve high yields under mild or solvent-free conditions. rsc.org A Knoevenagel condensation followed by a Michael addition and cyclization is a common pathway in these one-pot syntheses of chromene derivatives. nih.govsharif.edu
| Reaction Type | Key Features | Example Application |
|---|---|---|
| Domino Knoevenagel-Michael-Cyclization | Three-component reaction; high efficiency; often uses green catalysts. nih.govsharif.edu | Synthesis of 2-amino-4H-chromenes from aldehyde, malononitrile, and a C-H acid. researchgate.net |
| Palladium-Catalyzed Heck-Cyclization | Forms 4-aryl coumarins from 2-iodophenol (B132878) and other reactants in a single pot. researchgate.net | Synthesis of bioactive 4-arylquinolin-2(1H)-ones and 4-arylcoumarins. researchgate.net |
Heck-Lactonization and Michael Addition Protocols
The palladium-catalyzed Heck reaction is a powerful tool in carbon-carbon bond formation and has been adapted for coumarin synthesis. One strategy involves a domino Heck reaction/lactonization process to create 4-linked C-glycosyl coumarins. researchgate.net More broadly, Pd-catalyzed oxidative Heck reactions can be employed to introduce aryl groups at the C-4 position of the coumarin ring using arylboronic acids. mdpi.com Similarly, a sequence of dehydrogenation-oxidative Heck-cyclization involving cyclohexanones and alkenes, catalyzed by palladium(II), can construct C-3, C-4, and C-7-substituted coumarins. mdpi.com
The Michael addition is another fundamental reaction utilized in coumarin synthesis. mdpi.comencyclopedia.pub A notable application involves the reaction of a second molecule of 4-hydroxycoumarin (B602359) with a Knoevenagel intermediate (an α,β-unsaturated system), which is a key step in the synthesis of bis-coumarins. rsc.org Doubly decarboxylative Michael-type additions have also been reported, for instance, between coumarin-3-carboxylic acids and pyridyl acetic acids to yield 4-(pyridylmethyl)chroman-2-ones. nih.gov
Vilsmeier-Haack and Suzuki Cross-Coupling Methods
The Vilsmeier-Haack reaction is a versatile method for the formylation of aromatic and heterocyclic compounds. In coumarin chemistry, it is particularly useful for synthesizing 4-hydroxy-2-oxo-2H-1-benzopyran-3-carboxaldehydes from 4-hydroxycoumarin using a reagent mixture of dimethylformamide (DMF) and phosphorus oxychloride. researchgate.netscite.ai The resulting aldehyde is a valuable intermediate for the synthesis of more complex heterocyclic systems fused to the coumarin core. researchgate.netscite.ai
The Suzuki cross-coupling reaction provides an efficient route for the synthesis of 4-substituted coumarin derivatives. ttu.edu This palladium-catalyzed reaction typically involves the coupling of 4-chloro or 4-trifluoromethylsulfonyloxycoumarins with various air- and moisture-stable potassium organotrifluoroborates or arylboronic acids. ttu.edu This methodology allows for the introduction of a wide range of alkyl, vinyl, and aryl substituents at the C-4 position, yielding novel coumarin derivatives in good to excellent yields. ttu.edunih.gov
Catalytic Systems in Chromen-2-one Synthesis
Catalysts are central to the efficiency and selectivity of most coumarin synthesis reactions. The choice of catalyst can dramatically influence reaction rates, yields, and environmental impact. Both traditional acid catalysts and modern catalytic systems have been extensively explored.
Acid-Catalyzed Methods
Acid catalysis is a cornerstone of several named reactions for coumarin synthesis, most notably the Pechmann condensation. rsc.orgrsc.org This reaction involves the condensation of a phenol with a β-ketoester. researchgate.net Strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFA) are commonly used as catalysts. mdpi.comrsc.orgresearchgate.net Other acid-catalyzed methods include the Perkin and Knoevenagel reactions. encyclopedia.pubasianpubs.org While effective, these traditional homogeneous catalysts can present challenges related to product separation, catalyst recycling, and waste generation due to neutralization steps. rsc.org
Lewis Acid Catalysis
Lewis acids are widely employed as alternatives to Brønsted acids in coumarin synthesis. In the Pechmann reaction, various Lewis acids such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), zirconium tetrachloride (ZrCl₄), and titanium tetrachloride (TiCl₄) have proven to be effective catalysts. mdpi.comresearchgate.net The mechanism involves the initial formation of an ester between the phenol and β-ketoester, followed by an intramolecular cyclization and dehydration. researchgate.net Heterogeneous solid acid catalysts, which often exhibit Lewis acidic properties, are gaining prominence as they are typically more environmentally friendly, reusable, and cost-effective. rsc.org
Nanoparticle-Mediated Syntheses
In recent years, nanoparticle-based catalysts have emerged as highly efficient and recyclable alternatives for organic transformations, including coumarin synthesis. rsc.org Their high surface-area-to-volume ratio often leads to enhanced catalytic activity. Examples include biogenic ZnO nanoparticles, which have been used to catalyze the synthesis of benzylamino coumarins with high yields in short reaction times. chimicatechnoacta.ru Other effective nanocatalysts include barium silicate (B1173343) (BaSiO₃) nanoparticles for the one-pot, three-component synthesis of α-benzyl amino coumarins in water. nih.gov Magnetic nanoparticles, such as Fe₃O₄@sulfosalicylic acid, have also been employed as solid acid catalysts, offering the advantage of easy separation from the reaction mixture using an external magnet. rsc.org
| Catalyst Type | Examples | Typical Reaction | Advantages | References |
|---|---|---|---|---|
| Brønsted Acid | H₂SO₄, TFA, HClO₄·SiO₂ | Pechmann Condensation | Well-established, effective | mdpi.comresearchgate.net |
| Lewis Acid | AlCl₃, ZnCl₂, ZrCl₄, TiCl₄ | Pechmann Condensation | High catalytic activity | mdpi.comresearchgate.net |
| Nanoparticles | ZnO, BaSiO₃, Fe₃O₄@sulfosalisylic acid, nano-TiO₂ | Pechmann, Multi-component reactions | High efficiency, reusability, green conditions | rsc.orgresearchgate.netchimicatechnoacta.runih.gov |
Sustainable and Green Chemistry Approaches
The principles of green chemistry are increasingly being applied to the synthesis of coumarins to minimize environmental impact. researchgate.netbenthamdirect.com These approaches focus on reducing the use of hazardous solvents and corrosive catalysts, lowering energy consumption, and improving atom economy. benthamdirect.comeurekaselect.com
A wide range of green techniques have been successfully applied to classic coumarin syntheses like the Pechmann, Knoevenagel, and Perkin reactions. researchgate.netbenthamdirect.com These methods include:
Microwave and Ultrasound Irradiation: These techniques can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. researchgate.neteurekaselect.com
Solvent-Free Synthesis: Performing reactions without a solvent (neat conditions) reduces waste and simplifies product purification. researchgate.netresearchgate.net
Use of Greener Solvents: Water and deep eutectic solvents are being explored as environmentally benign alternatives to volatile organic solvents. researchgate.neteurekaselect.comacs.org One-pot syntheses of coumarin-3-carboxylic acids have been successfully developed in water at room temperature. acs.orgacs.org
Reusable Catalysts: The development of solid acid and nanoparticle catalysts that can be easily recovered and reused for multiple cycles is a key aspect of green coumarin synthesis. rsc.orgrsc.org
These sustainable methods not only reduce the generation of toxic waste but can also enhance reaction performance in terms of yield, purity, and energy efficiency. benthamdirect.comeurekaselect.com
| Methodology | Description | Key Advantages | References |
|---|---|---|---|
| Microwave/Ultrasound Irradiation | Use of microwave or ultrasonic energy to promote the reaction. | Reduced reaction times, increased yields. | researchgate.neteurekaselect.com |
| Solvent-Free Conditions | Reaction is carried out without a solvent, often by grinding reactants together. | Eliminates solvent waste, simplifies workup. | researchgate.netresearchgate.net |
| Aqueous Media | Using water as the reaction solvent. | Environmentally benign, inexpensive, safe. | acs.orgacs.org |
| Reusable Catalysts | Employing solid acids, magnetic nanoparticles, or other heterogeneous catalysts. | Easy separation and recycling, reduces waste. | rsc.orgrsc.org |
Solvent-Free Reaction Conditions
Solvent-free synthesis has emerged as a cornerstone of green chemistry, offering advantages such as reduced environmental impact, lower costs, and often simpler work-up procedures. For coumarin synthesis, the Pechmann condensation—the reaction of a phenol with a β-ketoester—is particularly amenable to solvent-free conditions. nih.govjsynthchem.com
In a typical solvent-free approach, a phenol (such as resorcinol, a precursor to the 7-hydroxy group) and a β-ketoester (like ethyl propylacetoacetate for the 4-propyl group) are mixed with a solid acid catalyst. nih.gov The reaction mixture is heated, leading to condensation and cyclization to form the coumarin ring. The absence of a solvent can enhance reaction rates by increasing reactant concentration.
Various catalysts have been successfully employed under these conditions:
Heterogeneous Solid Acids: Catalysts like Amberlyst-15, zeolites, and sulfonic acid functionalized silica (B1680970) are effective and offer the benefit of easy recovery and reusability. nih.govmdpi.com
Lewis Acids: Nanoparticles of zinc ferrite (B1171679) (ZnFe2O4) have been used as a magnetically recoverable catalyst, providing good to excellent yields (85-98%) at moderate temperatures (80°C). jsynthchem.com
Organic Catalysts: Environmentally benign catalysts such as glutamic acid have also been reported to effectively catalyze the reaction at elevated temperatures (110°C) with high yields. orientjchem.org
Mechanochemical methods, such as ball milling, represent another solvent-free technique. This approach uses mechanical energy to initiate reactions between solid reactants, often at ambient temperature, further enhancing the green credentials of the synthesis. rsc.org
Table 1: Comparison of Catalysts in Solvent-Free Coumarin Synthesis
| Catalyst | Reactants | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| ZnFe2O4 Nanoparticles | Phenols + β-ketoesters | 80 | Short | 85-98 | jsynthchem.com |
| Glutamic Acid | Resorcinol + Ethyl acetoacetate (B1235776) | 110 | 15 min | High | orientjchem.org |
| Methanesulfonic Acid | Phenol derivatives + β-ketoesters | Ambient | Short | High | rsc.org |
| Amberlyst-15 | Phenol + Ethyl acetoacetate | 100 | 20 min | 21.5 (conversion) | nih.gov |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds, including coumarins. scispace.com By using microwave irradiation, reaction times can be dramatically reduced from hours to mere minutes, often leading to improved yields and cleaner reaction profiles. nih.govnih.gov
The Pechmann condensation is frequently accelerated by microwave energy, particularly under solvent-free conditions. nih.govnih.gov The direct coupling of microwave energy with the polar reactants and intermediates leads to rapid and efficient heating, bypassing the slower conventional thermal-conduction methods. For instance, the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate can be completed in 5-20 minutes with yields up to 97% using a catalyst like Amberlyst-15 under microwave irradiation. mdpi.com Similarly, using p-toluene sulfonic acid (PTSA) as a catalyst under microwave irradiation (800W) yielded the product in 150 seconds. researchgate.net
The benefits of MAOS are significant:
Rapid Reaction Times: Syntheses are often completed in 10-15 minutes. nih.govasianpubs.org
High Yields: Yields are comparable to or higher than conventional methods. nih.gov
Energy Efficiency: Localized superheating of the reaction mixture is more energy-efficient than heating an entire oil bath.
Solvent-Free Capability: MAOS is highly compatible with solvent-free reactions, further enhancing its environmental benefits. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Compound | Method | Catalyst | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 7-Hydroxy-4-methylcoumarin | Conventional | FeF3 | 60 min | 26 | nih.gov |
| 7-Hydroxy-4-methylcoumarin | Microwave | FeF3 | 7 min | 95 | nih.gov |
| 7-Hydroxy-4-methylcoumarin | Conventional | - | 6-12 h | - | nih.gov |
| 7-Hydroxy-4-methylcoumarin Derivatives | Microwave | - | 12-15 min | 59-69 | nih.gov |
Ultrasound-Irradiation Enhanced Reactions
Sonochemistry, the application of ultrasound to chemical reactions, provides another effective method for enhancing the synthesis of coumarin derivatives. scirp.orgscirp.org The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of reaction rates. scirp.org
This technique has been successfully applied to various coumarin syntheses, resulting in better yields and faster reaction times compared to conventional heating methods. scirp.orgscirp.org For example, the synthesis of 3-aryl coumarin derivatives, which traditionally might take 15-20 hours, can be completed in just 15-30 minutes under ultrasonic irradiation. scirp.orgresearchgate.net The method is valued for its operational simplicity, mild reaction conditions, and high efficiency. iau.ir
The advantages of using ultrasound irradiation include:
Reduced Reaction Times: Drastic reduction in synthesis duration. researchgate.net
Improved Yields: Often results in higher product yields. scirp.org
Mild Conditions: Reactions can typically be carried out at room temperature, avoiding the need for high-temperature refluxing.
Green Approach: It is considered a green synthetic strategy due to its energy efficiency and ability to reduce reaction times and side products. scirp.org
Post-Synthetic Functionalization and Derivatization Strategies
Once the core coumarin scaffold is assembled, further chemical diversity can be achieved through post-synthetic modifications. These strategies allow for the fine-tuning of the molecule's properties by introducing various functional groups at specific positions.
Modifications at the Chromen-2-one C-7 Position
The C-7 position of the coumarin ring, often bearing a hydroxyl group derived from resorcinol-type precursors, is a prime site for functionalization. nih.gov The synthesis of the title compound, 7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one, would necessitate such a modification.
The most common strategy is O-alkylation, which converts the C-7 hydroxyl group into an ether linkage. This is typically achieved by reacting a 7-hydroxycoumarin with an appropriate alkylating agent, such as 2-chlorocyclohexanone, in the presence of a weak base and a suitable solvent. niscpr.res.in
General O-Alkylation Reaction:
Reactants: 7-hydroxy-4-propyl-2H-chromen-2-one and 2-halocyclohexanone.
Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used to deprotonate the phenolic hydroxyl group. niscpr.res.inacs.org
Solvent: Polar aprotic solvents like acetone (B3395972) or acetonitrile (B52724) are typically employed. acs.orgmdpi.com
This reaction allows for the introduction of a wide variety of substituents at the C-7 position, including long alkyl chains, and functionalized moieties containing other rings or heteroatoms. rsc.orgnih.gov Another route involves the Smiles rearrangement, a classical method for converting 7-hydroxycoumarins into 7-aminocoumarins, highlighting the versatility of this position for introducing nitrogen functionalities as well. acs.org
Functionalization of the Cyclohexyl Moiety
After attaching the 2-oxocyclohexyl group to the C-7 position via an ether linkage, the cyclohexyl ring itself offers opportunities for further derivatization. The presence of a ketone functional group at the C-2' position is the key to these modifications. Standard ketone chemistry can be applied to introduce additional complexity.
Potential functionalization strategies include:
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4), creating a 7-[(2-hydroxycyclohexyl)oxy] derivative.
Reductive Amination: The ketone can be converted into an amine through reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent.
Alpha-Halogenation: The α-carbon atoms adjacent to the ketone can be halogenated under acidic or basic conditions.
Aldol Condensation: The ketone can react with aldehydes or other ketones under basic or acidic conditions to form α,β-unsaturated ketone adducts, extending the carbon skeleton.
While the synthesis of coumarins often starts from cyclohexane-1,3-dione precursors, researchgate.net these post-synthetic modifications of an existing oxocyclohexyl group provide an alternative pathway to structural diversity. nih.gov
Introduction of Alkyl and Heterocyclic Substituents
The coumarin scaffold can be decorated with a wide array of alkyl and heterocyclic groups to modulate its properties. researchgate.net
Alkyl Substituents: The 4-propyl group in the title compound is typically introduced during the primary ring-forming reaction. For example, in a Pechmann condensation, the use of ethyl propylacetoacetate as the β-ketoester component directly installs the propyl group at the C-4 position. researchgate.net Modifications at other positions, such as C-3, can also be achieved through different synthetic routes. doaj.org
Heterocyclic Substituents: Coumarin-heterocycle hybrids are a significant class of compounds. rsc.org Heterocycles can be introduced through various methods:
Condensation Reactions: The active methyl group at the C-4 position of some coumarin precursors can be condensed with aromatic aldehydes to form styryl derivatives, which can then be part of further heterocyclic ring formations. niscpr.res.in
Building from a Functional Group: A pre-existing functional group on the coumarin ring, such as an amine, carboxylic acid, or acetyl group, can be used as a handle to construct a heterocyclic ring. nih.gov For example, a 3-acetylcoumarin (B160212) can serve as a starting point for synthesizing various fused or linked heterocycles. preprints.org
Cross-Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions provide powerful tools for directly linking heterocyclic moieties to halogenated or otherwise activated positions on the coumarin ring. nih.gov
These derivatization strategies underscore the versatility of the coumarin scaffold in synthetic chemistry, allowing for the systematic creation of diverse molecular architectures. researchgate.net
Advanced Spectroscopic and Structural Characterization of 7 2 Oxocyclohexyl Oxy 4 Propyl 2h Chromen 2 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. researchgate.netscispace.com For 7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete spectral assignment. researchgate.net
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.
The aromatic protons of the coumarin (B35378) ring system are anticipated to appear in the downfield region of the spectrum. Specifically, the proton at the C5 position (H-5) would likely resonate as a doublet, coupled to H-6. The protons at C6 and C8 would also present as doublets or doublets of doublets, depending on their coupling with adjacent protons. The vinylic proton at C3 is expected to appear as a singlet. rsc.org
The protons of the 4-propyl group would show characteristic aliphatic signals. The methylene (B1212753) protons adjacent to the coumarin ring (α-CH₂) would be the most deshielded, followed by the central methylene group (β-CH₂) and the terminal methyl group (γ-CH₃), which would appear as a triplet.
The 2-oxocyclohexyl moiety would display a complex set of signals in the aliphatic region. The methine proton adjacent to the oxygen atom would be the most downfield of this group. The methylene protons of the cyclohexyl ring would appear as overlapping multiplets.
Expected ¹H NMR Chemical Shifts:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| H-3 | ~6.2 | s |
| H-5 | ~7.5 | d |
| H-6 | ~6.8 | dd |
| H-8 | ~6.9 | d |
| 4-propyl (α-CH₂) | ~2.6 | t |
| 4-propyl (β-CH₂) | ~1.7 | m |
| 4-propyl (γ-CH₃) | ~1.0 | t |
| 2-oxocyclohexyl (CH-O) | ~4.8 | m |
| 2-oxocyclohexyl (CH₂) | 1.6 - 2.5 | m |
Carbon (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbonyl carbon of the lactone (C-2) is expected to be the most downfield signal. nih.gov The aromatic and vinylic carbons of the coumarin core will resonate in the region of approximately 100-160 ppm. oregonstate.edu
The carbons of the 4-propyl group will appear in the aliphatic region, with the α-carbon being the most deshielded. The carbons of the 2-oxocyclohexyl ring will also be found in the aliphatic region, with the carbonyl carbon (C=O) appearing significantly downfield, and the carbon attached to the oxygen (C-O) also showing a characteristic downfield shift. researchgate.net
Expected ¹³C NMR Chemical Shifts:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-2 (C=O, lactone) | ~160 |
| C-3 | ~112 |
| C-4 | ~150 |
| C-4a | ~110 |
| C-5 | ~128 |
| C-6 | ~113 |
| C-7 | ~162 |
| C-8 | ~102 |
| C-8a | ~155 |
| 4-propyl (α-C) | ~34 |
| 4-propyl (β-C) | ~22 |
| 4-propyl (γ-C) | ~14 |
| 2-oxocyclohexyl (C=O) | ~208 |
| 2-oxocyclohexyl (C-O) | ~80 |
| 2-oxocyclohexyl (other C) | 20 - 40 |
Two-Dimensional NMR Techniques (COSY, HMBC, NOESY)
Two-dimensional NMR techniques are invaluable for establishing the connectivity and spatial relationships within the molecule. researchgate.netdtu.dk
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, correlations would be observed between the adjacent protons of the propyl group and within the spin systems of the aromatic and cyclohexyl rings. scispace.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for assigning quaternary carbons and linking different structural fragments. For example, a correlation between the H-5 proton and the C-4, C-7, and C-8a carbons would help confirm their assignments. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE correlations can help determine the relative stereochemistry and conformation of the molecule, for instance, the orientation of the 2-oxocyclohexyl group relative to the coumarin ring. scispace.comceon.rs
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ijprajournal.com The FTIR spectrum of this compound would be characterized by several key absorption bands. researchgate.netnih.gov
A strong absorption band corresponding to the C=O stretching of the lactone ring is expected around 1720-1740 cm⁻¹. mdpi.com The carbonyl group of the 2-oxocyclohexyl moiety would likely appear at a slightly lower wavenumber, around 1710-1725 cm⁻¹. The C=C stretching vibrations of the aromatic and vinylic groups would be observed in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ether linkage and the lactone would produce strong bands in the 1300-1000 cm⁻¹ range. The C-H stretching vibrations of the aromatic and aliphatic groups would be seen around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
Expected FTIR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3100 - 3000 |
| C-H (aliphatic) | 3000 - 2850 |
| C=O (lactone) | 1740 - 1720 |
| C=O (ketone) | 1725 - 1710 |
| C=C (aromatic/vinylic) | 1600 - 1450 |
| C-O (ether/lactone) | 1300 - 1000 |
Mass Spectrometry (MS) for Molecular Structure Elucidation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. benthamopen.com It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. nih.gov
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺. A characteristic fragmentation pathway for coumarins involves the loss of a carbon monoxide (CO) molecule from the lactone ring to form a benzofuran (B130515) radical cation. benthamopen.comresearchgate.net Further fragmentation could involve the cleavage of the ether bond, leading to ions corresponding to the coumarin core and the 2-oxocyclohexyl moiety. Cleavage of the propyl side chain is also a likely fragmentation pathway. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption properties of 2-oxo-2H-chromen-3-yl acetate (B1210297) have been investigated to understand its electronic transitions. Theoretical calculations using methods such as Density Functional Theory (DFT) provide insights into the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is crucial in determining the electronic transition properties of the compound.
Computational studies on similar coumarin derivatives have been performed to predict their UV-Vis spectra. semanticscholar.org For instance, the analysis of related compounds helps in understanding how different substituents on the coumarin ring influence the absorption maxima (λmax) and the nature of the electronic transitions, which are typically π → π* transitions within the aromatic system.
| Compound | Method | Basis Set | Predicted λmax (nm) |
| 2-oxo-2H-chromen-3-yl acetate | DFT/RB3LYP | 6-311++G(d,p) | Data not specified |
Note: Specific experimental λmax values for 2-oxo-2H-chromen-3-yl acetate were not available in the cited literature. The table reflects the computational methods used for its analysis.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction analysis of 2-oxo-2H-chromen-3-yl acetate revealed that the compound crystallizes in the orthorhombic crystal system with the space group Pbca. semanticscholar.org The crystallographic data provides a detailed picture of the molecular geometry. The positions of the atoms were determined by direct methods and refined to a final R-value of 0.038 for 1768 independent reflections. semanticscholar.org
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | semanticscholar.org |
| Space Group | Pbca | semanticscholar.org |
| a (Å) | 14.6770 (1) | semanticscholar.org |
| b (Å) | 7.1079 (1) | semanticscholar.org |
| c (Å) | 17.6767 (2) | semanticscholar.org |
| α (°) | 90 | semanticscholar.org |
| β (°) | 90 | semanticscholar.org |
| γ (°) | 90 | semanticscholar.org |
| Volume (ų) | 1844.75 (4) | semanticscholar.org |
| Z | 8 | semanticscholar.org |
The stability of the crystal structure of 2-oxo-2H-chromen-3-yl acetate is maintained by a network of intermolecular interactions. semanticscholar.org The primary forces involved in the crystal packing are C-H···O hydrogen bonds. semanticscholar.org These interactions link the molecules, extending along the bas.bg direction. semanticscholar.org
The nature and contribution of these intermolecular contacts have been further investigated using Hirshfeld surface analysis. This analysis indicates that O···H interactions account for 38.7% and H···H interactions for 28.7% of the main contributions to the Hirshfeld surface, highlighting the significance of these weak forces in the supramolecular assembly. semanticscholar.org
Theoretical and Computational Chemistry Investigations of 7 2 Oxocyclohexyl Oxy 4 Propyl 2h Chromen 2 One
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and other electronic characteristics. For a molecule like 7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one, two of the most widely applied methodologies are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.
Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying medium to large-sized molecules like coumarin (B35378) derivatives. mdpi.com This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, particularly using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), are frequently used to investigate the molecular properties of coumarins. mdpi.comnih.gov
Applications of DFT for this compound would typically involve:
Geometry Optimization: Finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure.
Vibrational Frequency Analysis: Calculating infrared and Raman spectra to confirm that the optimized structure is a true energy minimum and to compare with experimental spectroscopic data. researchgate.net
Electronic Property Calculation: Determining key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com
Table 1: Illustrative DFT-Calculated Electronic Properties
| Property | Value (Illustrative) | Description |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability; a larger gap suggests higher stability. |
Note: The data in this table is illustrative and represents typical values for similar coumarin derivatives. Specific experimental or computational data for this compound is not available in the cited sources.
The Hartree-Fock method is another fundamental ab initio quantum chemistry technique. It approximates the many-electron wavefunction as a single Slater determinant, providing a foundational understanding of a molecule's electronic structure. While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF is still valuable. It often serves as a starting point for more advanced calculations, known as post-Hartree-Fock methods, which systematically improve upon the HF approximation. For a molecule like this compound, HF calculations can provide initial geometry optimizations and molecular orbital analyses.
The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. The selection of a basis set is a trade-off between computational cost and accuracy.
Commonly used basis sets in studies of coumarin derivatives include Pople-style basis sets such as:
6-31G *: A split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms, allowing for more flexibility in describing anisotropic electron distributions. mdpi.com
6-311++G(d,p) : A more extensive triple-split valence basis set that includes diffuse functions (the '++') on both heavy and hydrogen atoms, which are important for describing anions and weak interactions, as well as polarization functions ('d,p') on all atoms. researchgate.net
Optimization strategies involve performing initial calculations with smaller, less computationally demanding basis sets to obtain a reasonable starting geometry. This structure is then refined using larger, more flexible basis sets to achieve higher accuracy in the final energy and property calculations. mdpi.com
Structural Conformation and Energetic Analysis
To explore the conformational landscape, computational chemists perform a series of geometry optimizations starting from different initial structures. This process maps out the potential energy surface of the molecule, identifying various local energy minima (stable conformers) and the transition states that connect them. For the target molecule, this analysis would focus on the rotation around the single bonds connecting the coumarin core to the propyl group and the ether linkage, as well as the ring puckering of the cyclohexanone (B45756) moiety. The final output is an optimized 3D geometry for the most stable conformer, complete with predicted bond lengths, bond angles, and dihedral angles.
Table 2: Illustrative Optimized Geometric Parameters for the Coumarin Core
| Parameter | Bond/Angle | Value (Illustrative) |
|---|---|---|
| Bond Length | C2=O2 | 1.21 Å |
| Bond Length | C4-C4a | 1.45 Å |
| Bond Length | C7-O | 1.37 Å |
| Bond Angle | C4-C4a-C5 | 119.5° |
| Bond Angle | C6-C7-O | 121.0° |
Note: The data in this table is illustrative and represents typical values for a coumarin ring system. Specific experimental or computational data for this compound is not available in the cited sources.
The relative stability of different conformers is determined by a variety of intramolecular interactions. These non-covalent interactions, though weak, can collectively have a significant impact on the molecule's preferred shape. In this compound, potential interactions include:
Steric Hindrance: Repulsive interactions that occur when bulky groups, like the cyclohexyl and propyl chains, are forced into close proximity. Conformers that minimize this hindrance are energetically favored.
Hydrogen Bonds: Although the molecule lacks traditional hydrogen bond donors (like -OH or -NH), weak intramolecular C-H···O interactions can occur between hydrogen atoms on the alkyl chains and the oxygen atoms of the coumarin core or the cyclohexanone ring. nih.gov
Computational analysis allows for the quantification of these interactions, providing a detailed picture of the forces that govern the molecule's three-dimensional structure and energetic stability. nih.gov
Potential Energy Surface Exploration
The exploration of the potential energy surface (PES) for this compound would be crucial for understanding its conformational flexibility and identifying its most stable three-dimensional structures. This analysis is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which offer a balance between accuracy and computational cost.
The conformational landscape of this molecule is primarily dictated by the rotational freedom around the C-O-C ether linkage connecting the coumarin scaffold to the 2-oxocyclohexyl moiety, as well as the rotation of the 4-propyl group. By systematically rotating these dihedral angles and calculating the corresponding single-point energies, a detailed PES can be constructed. This surface would reveal the global minimum energy conformation, representing the most stable and likely structure of the molecule, along with any local minima corresponding to other stable conformers. The energy barriers between these conformers can also be determined, providing insight into the molecule's dynamic behavior and the likelihood of conformational changes at different temperatures. For similar, flexible molecules, it has been shown that such computational explorations can successfully identify the most stable conformers.
Electronic Structure and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the chemical reactivity and electronic properties of a molecule. The Highest Occupated Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. auctoresonline.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich coumarin ring system, particularly the benzene (B151609) ring and the oxygen atoms, which possess lone pairs of electrons. The LUMO, conversely, would likely be distributed over the α,β-unsaturated carbonyl system of the pyrone ring, which is an electron-deficient region.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests higher reactivity and lower stability. researchgate.net Based on studies of similar coumarin derivatives, the HOMO-LUMO gap for this compound is anticipated to be in a range that suggests good stability. researchgate.netresearchgate.net
| Parameter | Expected Energy (eV) |
| EHOMO | -6.5 to -5.5 |
| ELUMO | -2.0 to -1.0 |
| ΔE (HOMO-LUMO Gap) | 4.5 to 4.0 |
Note: The data in this table is hypothetical and based on typical values for structurally similar coumarin derivatives.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com This is invaluable for predicting how the molecule will interact with other chemical species. The MEP is mapped onto the electron density surface, with different colors representing different potential values.
In the case of this compound, the MEP map would be expected to show negative potential (typically colored red or yellow) around the carbonyl oxygen of the pyrone ring and the oxygen of the ether linkage, indicating these as likely sites for electrophilic attack. researchgate.net Conversely, positive potential (usually colored blue) would be anticipated around the hydrogen atoms, particularly those of the aromatic ring and the propyl group, suggesting these as regions susceptible to nucleophilic attack. researchgate.net The MEP analysis for other coumarin derivatives has consistently shown these patterns of charge distribution. mdpi.com
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and charge transfer interactions. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals).
For this compound, NBO analysis would likely reveal significant hyperconjugative interactions. A key interaction would be the delocalization of the lone pair electrons from the oxygen atom of the 7-oxy group into the π* antibonding orbitals of the coumarin ring. This charge transfer contributes to the stability of the molecule and influences its electronic properties. The analysis would quantify the stabilization energy (E(2)) associated with these interactions, providing a measure of their strength.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (Oether) | π* (C7-C8) | 20-30 |
| LP (Ocarbonyl) | σ* (C2-C3) | 2-5 |
| σ (Cpropyl-Cpropyl) | σ* (C4-Cring) | 1-3 |
Note: The data in this table is hypothetical and based on typical values for structurally similar coumarin derivatives.
Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating various chemical concepts that describe the reactivity of a molecule. asrjetsjournal.org These parameters are derived from the energies of the frontier molecular orbitals.
Electronegativity (χ): This measures the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ), where μ ≈ (EHOMO + ELUMO) / 2. asrjetsjournal.org
Chemical Hardness (η): This parameter quantifies the resistance of a molecule to changes in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. asrjetsjournal.org A harder molecule is less reactive.
Electrophilicity Index (ω): This global reactivity index measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. It is calculated as ω = μ2 / 2η. mdpi.com
Based on calculations for other coumarin derivatives, this compound is expected to have a moderate chemical hardness and electrophilicity index, suggesting a balance between stability and reactivity. researchgate.nettandfonline.com
| Parameter | Formula | Expected Value |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.25 - 4.25 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.0 - 2.25 eV |
| Electrophilicity Index (ω) | μ2 / 2η | 1.2 - 2.5 eV |
Note: The data in this table is hypothetical and based on typical values for structurally similar coumarin derivatives.
Spectroscopic Property Prediction and Validation
Computational chemistry can also be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computational model. For this compound, these would include:
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The predicted spectrum would be expected to show characteristic absorptions for the coumarin chromophore.
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These can be correlated with experimental IR and Raman spectra to identify characteristic vibrational modes, such as the C=O stretching of the lactone and cyclohexanone, C-O-C stretching of the ether linkage, and various vibrations of the aromatic ring and alkyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for 1H and 13C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts can be compared to experimental NMR data to aid in the structural elucidation and assignment of signals. nih.gov
The agreement between predicted and experimental spectra would provide confidence in the accuracy of the computational model used to describe the electronic and structural properties of this compound.
Computed NMR Chemical Shifts (GIAO Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Theoretical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method, are frequently employed to predict ¹H and ¹³C NMR chemical shifts. This method, implemented within density functional theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus. The computed shielding values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. These predicted spectra are invaluable for assigning experimental signals and confirming the proposed structure of a molecule. For this compound, this analysis would provide predicted chemical shifts for all hydrogen and carbon atoms, aiding in the structural confirmation.
Predicted Vibrational Frequencies and Assignments (PED Analysis)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides insights into the functional groups and bonding within a molecule. Theoretical frequency calculations, typically performed at the same level of theory as the geometry optimization, can predict the vibrational modes of a molecule. The resulting frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method. A Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific internal coordinates, such as bond stretches, angle bends, and torsions. This allows for a detailed understanding of the vibrational spectrum of this compound.
Simulated UV-Vis Absorption Spectra (TD-DFT)
Time-dependent density functional theory (TD-DFT) is the primary computational method for simulating electronic absorption spectra, such as UV-Vis spectra. This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The results can be used to predict the maximum absorption wavelengths (λmax) and understand the nature of the electronic transitions, such as π→π* or n→π* transitions. For coumarin derivatives, these calculations are crucial for understanding their photophysical properties. ijsr.net A TD-DFT study of this compound would reveal its expected absorption profile and the electronic transitions responsible.
Non-Linear Optical (NLO) Properties Calculations
Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. ijsr.net Computational methods are widely used to predict and understand the NLO response of molecules.
First-Order Hyperpolarizability Determination
The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. It can be calculated using quantum chemical methods, such as DFT. These calculations provide values for the different components of the hyperpolarizability tensor, from which the total hyperpolarizability can be determined. For many coumarin derivatives, high β values have been reported, making them promising candidates for NLO applications. ijsr.net
Polarizability and Dipole Moment Computations
The dipole moment (μ) and polarizability (α) are fundamental electronic properties that influence a molecule's interactions and its NLO response. The dipole moment is a measure of the charge separation within a molecule, while polarizability describes the ease with which the electron cloud can be distorted by an external electric field. These properties are readily calculated using computational chemistry software and are essential for a comprehensive understanding of a molecule's electronic structure. mdpi.com
Intermolecular Interactions and Crystal Engineering Studies
Understanding the intermolecular interactions within the crystal structure of a compound is crucial for crystal engineering, which aims to design and synthesize crystalline materials with desired properties. Computational methods, such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM), can be used to visualize and quantify intermolecular interactions like hydrogen bonds, van der Waals forces, and π-π stacking. These studies provide insights into the packing of molecules in the solid state and can help in the design of new materials with specific packing motifs and properties.
Hirshfeld Surface Analysis
There are no published studies that have performed Hirshfeld surface analysis on this compound. This type of analysis, which is crucial for quantifying intermolecular contacts in a crystal lattice, requires crystallographic data (a .cif file) from single-crystal X-ray diffraction, which is not available for this compound. Without this foundational data, it is impossible to calculate and visualize the Hirshfeld surface or to generate fingerprint plots that detail the percentage contributions of different intermolecular contacts (e.g., H···H, O···H, C···H).
Weak Interactions (Hydrogen Bonding, π-π Stacking)
Similarly, a detailed, quantitative description of the weak interactions involving this compound is not possible without experimental or theoretical structural data. While the molecular structure suggests the potential for various types of non-covalent interactions, such as hydrogen bonds involving the oxygen atoms and π-π stacking of the chromenone core, no studies have confirmed or characterized these interactions. Specific details regarding bond distances, angles, and the geometric arrangement of interacting molecules are currently unknown.
Structure Property Relationship Studies Within the 7 2 Oxocyclohexyl Oxy 4 Propyl 2h Chromen 2 One Framework
Influence of Substituent Effects on Electronic Structure
The electronic properties of the coumarin (B35378) ring system are highly sensitive to the nature and position of its substituents. In 7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one, the substituents at the C4 and C7 positions play a pivotal role in modulating the electronic distribution within the molecule.
The 7-alkoxy group, specifically the (2-oxocyclohexyl)oxy moiety, is a significant electron-donating group. This donation occurs through a resonance effect, where the lone pair of electrons on the ether oxygen atom delocalizes into the aromatic ring of the coumarin. This intramolecular charge transfer (ICT) from the substituent to the coumarin nucleus significantly impacts the energy of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Generally, electron-donating groups at the 7-position increase the HOMO energy level, which in turn decreases the HOMO-LUMO energy gap. A smaller HOMO-LUMO gap is indicative of a molecule that is more easily excitable and can lead to enhanced fluorescence properties.
Below is a table summarizing the expected effects of the substituents on the electronic properties of the coumarin framework, based on general principles observed in related compounds.
| Electronic Parameter | Effect of 7-[(2-oxocyclohexyl)oxy] Group | Effect of 4-propyl Group |
| HOMO Energy | Increase | Slight Increase |
| LUMO Energy | Minor Change | Minor Change |
| HOMO-LUMO Gap | Decrease | Slight Decrease |
| Electron Density on Benzene (B151609) Ring | Increase | No significant effect |
| Electron Density on Pyrone Ring | Increase | Slight Increase |
This table is generated based on established principles of substituent effects on aromatic systems and data from related coumarin derivatives.
Correlation of Molecular Structure with Spectroscopic Signatures
The unique structural features of this compound give rise to characteristic spectroscopic signatures. The correlation between its molecular structure and its UV-Vis absorption, fluorescence, NMR, and IR spectra is detailed below.
UV-Visible Absorption and Fluorescence Spectroscopy:
Coumarin and its derivatives are well-known for their photophysical properties. The presence of an electron-donating alkoxy group at the 7-position generally leads to a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to the unsubstituted coumarin. This is attributed to the stabilization of the excited state through intramolecular charge transfer. For 7-hydroxycoumarin, the λmax is around 326 nm in ethanol. Alkylation of the 7-hydroxyl group to form an ether linkage, as in this compound, is expected to result in a λmax in a similar or slightly higher range. Studies on other 7-alkoxycoumarins show λmax values around 353 nm.
The fluorescence of coumarins is also strongly influenced by the 7-substituent. Electron-donating groups at this position are known to enhance fluorescence intensity. 7-hydroxycoumarins, for instance, are highly fluorescent. The (2-oxocyclohexyl)oxy group is expected to maintain or enhance this property. The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is also a key characteristic.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The 1H and 13C NMR spectra of this compound would provide detailed information about its molecular structure. The chemical shifts of the protons and carbons in the coumarin core are influenced by the substituents. The protons of the propyl group at C4 would appear in the aliphatic region of the 1H NMR spectrum. The protons of the cyclohexyl ring would also have characteristic signals. The protons on the aromatic ring of the coumarin would show splitting patterns consistent with their substitution. Similarly, the 13C NMR spectrum would show distinct signals for each carbon atom, with the chemical shifts being influenced by the electronic environment created by the substituents. For example, the carbon atom attached to the oxygen of the alkoxy group (C7) would be shifted downfield.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band for the C=O stretching vibration of the lactone ring is expected in the region of 1700-1750 cm-1. The C-O-C stretching vibrations of the ether linkage would appear in the region of 1000-1300 cm-1. The spectrum would also show bands corresponding to the C=C stretching of the aromatic and pyrone rings, as well as C-H stretching and bending vibrations of the alkyl and cycloalkyl groups. The ketone group on the cyclohexyl ring would also show a characteristic C=O stretching band.
The following table provides expected spectroscopic data for this compound based on data from analogous compounds.
| Spectroscopic Technique | Expected Signature | Reference Data from Similar Compounds |
| UV-Vis (in Ethanol) | λmax ≈ 330-360 nm | 7-hydroxycoumarin λmax = 326 nm, 7-alkoxycoumarins λmax ≈ 353 nm |
| Fluorescence (in Ethanol) | Strong blue-green emission | 7-hydroxycoumarins are highly fluorescent |
| 1H NMR (in CDCl3) | Signals for propyl, oxocyclohexyl, and aromatic protons | Characteristic shifts for 7-alkoxy and 4-alkyl coumarins |
| 13C NMR (in CDCl3) | Signals for all unique carbons, with C7 downfield | Characteristic shifts for substituted coumarins |
| IR (KBr) | ν(C=O)lactone ≈ 1720 cm-1, ν(C=O)ketone ≈ 1710 cm-1, ν(C-O-C) ≈ 1250 cm-1 | 7-alkoxycoumarins show similar characteristic bands |
This table is generated by extrapolating from spectroscopic data of structurally related coumarin derivatives.
Design Principles for Modulating Compound Characteristics
The design and synthesis of coumarin derivatives with tailored properties rely on a deep understanding of structure-activity relationships. For the this compound framework, several design principles can be applied to modulate its characteristics.
Modulating Photophysical Properties:
The fluorescence quantum yield and emission wavelength can be fine-tuned by modifying the substituents. Introducing stronger electron-donating groups at the 7-position can further enhance fluorescence and cause a bathochromic shift. Conversely, introducing electron-withdrawing groups at the 3-position can also increase the intramolecular charge transfer and enhance fluorescence. The nature of the alkoxy group at the 7-position can also be varied to alter solubility and aggregation behavior in different media, which in turn affects the photophysical properties.
Modulating Chemical Reactivity:
The chemical reactivity of the coumarin can be modulated by altering the electronic nature of the substituents. For instance, increasing the electron density in the benzene ring through the 7-alkoxy group can make it more susceptible to electrophilic substitution reactions. The reactivity of the pyrone ring can also be influenced. For example, the double bond in the pyrone ring can undergo various addition reactions, and the reactivity of this bond can be modulated by the substituents at the 4-position.
Synthesis and Modification Strategies:
The synthesis of this compound likely involves a Pechmann condensation or a similar reaction to form the coumarin core, followed by etherification at the 7-hydroxyl group. This modular synthesis allows for the introduction of a wide variety of substituents at both the 4 and 7 positions. The 2-oxocyclohexyl group can be introduced by reacting 7-hydroxy-4-propyl-2H-chromen-2-one with a suitable cyclohexanone (B45756) derivative. This synthetic flexibility is a key principle in the design of new coumarin derivatives with desired properties.
Comparative Analysis of Structural Variations on Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of its coumarin core and the attached substituents. A comparative analysis with other structural variations reveals how these modifications can influence reactivity.
Reactivity of the Benzene Ring:
The 7-alkoxy group is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (C6 and C8). The electron-donating nature of this group makes the benzene ring more nucleophilic compared to unsubstituted coumarin. In contrast, coumarins with electron-withdrawing groups on the benzene ring would be less reactive towards electrophiles.
Reactivity of the Pyrone Ring:
The α,β-unsaturated lactone system of the pyrone ring is susceptible to nucleophilic attack, particularly at the C4 position (Michael addition). The presence of the propyl group at C4 may sterically hinder this attack to some extent compared to a smaller substituent like a methyl group. The double bond between C3 and C4 can also undergo various reactions such as hydrogenation and cycloadditions. The electronic nature of the substituent at C4 can influence the polarization of this double bond and thus its reactivity.
Reactivity of the Substituents:
The ketone group on the cyclohexyl moiety provides a reactive site for nucleophilic addition and condensation reactions. This allows for further functionalization of the molecule. The ether linkage at the 7-position is generally stable but can be cleaved under harsh acidic conditions.
The following table provides a comparative analysis of the expected reactivity of this compound with other coumarin derivatives.
| Reaction Type | Reactivity of this compound | Comparison with Other Derivatives |
| Electrophilic Aromatic Substitution | Activated at C6 and C8 positions | More reactive than unsubstituted coumarin; less reactive than coumarins with stronger activating groups (e.g., -NH2). |
| Nucleophilic Addition to Pyrone Ring | Possible at C4, may be sterically hindered | Reactivity at C4 is influenced by the size and electronic nature of the C4 substituent. |
| Reactions at the Ketone Group | Susceptible to nucleophilic attack and condensation | Provides a handle for further derivatization not present in simple 7-alkoxycoumarins. |
This table is based on general principles of chemical reactivity and knowledge of coumarin chemistry.
Concluding Perspectives and Future Directions in Chromen 2 One Research
Emerging Trends in Synthetic Methodologies for Complex Chromen-2-ones
The synthesis of the chromen-2-one core has traditionally been dominated by classic name reactions such as the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction. However, these methods often face limitations, including harsh reaction conditions, the use of hazardous reagents, and sometimes low yields, which has spurred the development of more sophisticated and sustainable synthetic strategies.
A prominent trend is the adoption of green chemistry principles. Researchers are increasingly employing methods like microwave-assisted and ultrasound-irradiated synthesis to reduce reaction times and energy consumption. There is a significant shift towards the use of environmentally benign catalysts, including reusable solid acid catalysts, ionic liquids, and nanobiocatalysts, which offer economic and ecological advantages. Solvent-free, or solid-state, reactions are also gaining traction, minimizing the use of toxic organic solvents.
Another major area of advancement is the use of transition-metal catalysis for C-H bond activation and functionalization. This atom-economical approach allows for the direct synthesis of substituted chromen-2-ones from readily available starting materials, often with high regioselectivity that is difficult to achieve with classical methods. Palladium-catalyzed reactions, for instance, have been effectively used for intramolecular hydroarylation and the synthesis of C-4 substituted coumarins. Furthermore, innovative one-pot, multi-component reactions are being designed to construct complex chromen-2-one derivatives in a single step, enhancing efficiency and reducing waste.
Advancements in Computational Modeling for Chromen-2-one Design
Computational chemistry has become an indispensable tool in the rational design and discovery of novel chromen-2-one derivatives, significantly reducing the time and cost associated with experimental screening. These in silico methods provide profound insights into molecular properties and interactions, guiding the synthesis of compounds with optimized activity.
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of this approach. By correlating the structural or physicochemical properties of a series of chromen-2-one derivatives with their biological activities, 2D and 3D-QSAR models can predict the potency of new, unsynthesized compounds. These models help identify key molecular descriptors—such as steric, electronic, and lipophilic properties—that govern a compound's efficacy as an anticancer, antioxidant, or enzyme inhibitory agent.
Molecular docking simulations are widely used to visualize the binding interactions between chromen-2-one-based ligands and their target proteins or enzymes. This technique predicts the preferred binding orientation and affinity, revealing crucial interactions like hydrogen bonds and hydrophobic contacts that are essential for biological activity. The insights from docking studies are vital for structure-based drug design, enabling the modification of the coumarin (B35378) scaffold to enhance its binding to a specific biological target.
Furthermore, Density Functional Theory (DFT) calculations are employed to investigate the fundamental electronic structure, reactivity, and photophysical properties of chromen-2-one molecules. DFT can predict parameters like HOMO-LUMO energy gaps, molecular electrostatic potential, and chemical reactivity descriptors, which are crucial for understanding reaction mechanisms and designing molecules for specific applications, including their use as dyes or probes.
Untapped Potentials for Research in Non-Biological Applications
While the biological activities of chromen-2-ones are extensively studied, their unique photophysical properties present significant, and still underexplored, potential in various non-biological and materials science applications. The core chromen-2-one structure is a versatile fluorophore whose absorption and emission characteristics can be finely tuned through chemical modification.
One of the most promising areas is their use as fluorescent probes and chemosensors . The fluorescence of many coumarin derivatives is highly sensitive to the local environment, particularly polarity and viscosity, making them excellent probes for studying heterogeneous systems such as polymers and micelles. By incorporating specific receptor units, the chromen-2-one scaffold can be engineered into highly selective and sensitive sensors for detecting metal ions (e.g., Cu²⁺, Fe³⁺), anions, and biologically relevant molecules.
In the field of materials science and optoelectronics , chromen-2-ones are valuable building blocks. Their strong fluorescence, high quantum yields, and stability make them suitable for use as laser dyes and as emitters in organic light-emitting diodes (OLEDs). The development of π-extended coumarin systems, where the core is fused with other aromatic rings, is a key strategy for creating materials with tailored photophysical properties for advanced electronic applications.
Additionally, chromen-2-one derivatives have emerged as effective sensitizers in dye-sensitized solar cells (DSSCs) . Their function is to absorb sunlight and inject electrons into a semiconductor like TiO₂, initiating the generation of electric current. Computational studies, particularly time-dependent DFT (TD-DFT), are instrumental in designing new coumarin-based dyes with optimized light-harvesting capabilities and energy-level alignment for more efficient solar cells.
Challenges and Opportunities in Chromen-2-one Chemical Research
The field of chromen-2-one chemistry, while mature, is rich with challenges that inspire innovation and opportunities for future discovery. A primary challenge is overcoming the limitations of traditional synthetic methods, which can be inefficient and environmentally harmful.
The foremost opportunity lies in the continued development of sustainable and efficient synthetic methodologies. The expansion of green chemistry protocols and the application of novel catalytic systems, such as C-H activation, are crucial for creating complex molecules with high precision and minimal environmental impact. There is a significant need for synthetic routes that are not only efficient and selective but also scalable for potential industrial application.
Another major opportunity resides in the design of hybrid molecules . The chromen-2-one nucleus serves as an excellent scaffold for combination with other pharmacologically active moieties to create multifunctional compounds. This approach can lead to agents with synergistic or novel mechanisms of action, potentially overcoming drug resistance and reducing side effects. The concept of "theranostics," which combines therapeutic action with diagnostic imaging capabilities within a single molecule, is a particularly exciting frontier for fluorescent coumarin derivatives.
While the biological applications of coumarins are well-documented, expanding their use in materials science remains a field with vast potential. Designing new chromen-2-one-based polymers, functional dyes, and smart materials requires a deeper understanding of their structure-property relationships. Finally, the synergy between advanced computational modeling and experimental synthesis presents the ultimate opportunity. In silico design and prediction can guide chemists to target the most promising molecular structures, accelerating the discovery of next-generation chromen-2-one derivatives for both therapeutic and technological applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one, and how can intermediates be characterized?
- Answer : A two-step synthesis is typical for coumarin derivatives:
Core formation : Alkylation or esterification to introduce the 4-propyl group, followed by cyclization under acidic conditions (e.g., acetic acid) to form the coumarin backbone .
Functionalization : Etherification at the 7-position using 2-oxocyclohexanol under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) .
- Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns and LC-MS for purity (>95%). X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .
Q. How can solubility and stability be optimized for in vitro assays involving this compound?
- Answer :
- Solubility : Test polar aprotic solvents (DMSO, DMF) for initial dissolution. For aqueous buffers, employ cyclodextrin-based encapsulation or micellar systems (e.g., 0.1% Tween-80) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from UV light due to the chromen-2-one core’s photosensitivity .
Advanced Research Questions
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound in enzymatic inhibition?
- Answer :
- Enzyme selection : Target enzymes with known coumarin interactions (e.g., cytochrome P450, cholinesterases).
- SAR variables : Synthesize analogs with modified substituents (e.g., cyclohexyl vs. phenyl at the 2-oxo position) and assess IC₅₀ values .
- Controls : Include warfarin or esculetin as benchmark inhibitors. Use Michaelis-Menten kinetics to differentiate competitive/non-competitive binding .
Q. How can environmental fate studies be structured to evaluate the persistence of this compound in aquatic systems?
- Answer :
- Degradation pathways :
Hydrolysis : Monitor under pH 5–9 at 25°C; coumarin ethers typically hydrolyze in alkaline conditions.
Photolysis : Expose to simulated sunlight (λ > 290 nm) and quantify degradation products via LC-HRMS .
- Ecotoxicology : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .
Q. What analytical challenges arise in quantifying trace levels of this compound in biological matrices, and how are they resolved?
- Answer :
- Matrix effects : Employ solid-phase extraction (SPE) with C18 cartridges to remove proteins/lipids. Validate recovery rates (≥80%) using spiked plasma/serum .
- Detection : UPLC-MS/MS in MRM mode (e.g., m/z transitions for precursor → product ions). Optimize collision energy to minimize background noise .
Q. How can computational methods complement experimental data in predicting the compound’s pharmacokinetic properties?
- Answer :
- ADME prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. Molecular docking (AutoDock Vina) identifies potential binding sites in target proteins .
- Validation : Compare in silico results with in vitro hepatic microsomal stability assays (e.g., human liver microsomes + NADPH) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data for structurally similar coumarins?
- Answer :
- Source evaluation : Cross-reference assay conditions (e.g., cell lines, enzyme concentrations). For example, IC₅₀ variations may stem from differences in ATP levels in kinase assays .
- Meta-analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from multiple studies. Exclude outliers with Grubbs’ test (α = 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
